molecular formula C4H6N4O2 B067106 N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide CAS No. 162969-65-5

N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide

Cat. No. B067106
M. Wt: 142.12 g/mol
InChI Key: SYYNRHGGRMLFLO-ARJAWSKDSA-N
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Description

“N’-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide” is a derivative of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of “N’-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide” involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .


Molecular Structure Analysis

Oxadiazoles, including “N’-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide”, are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

Future Directions

The future directions for “N’-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide” could involve further exploration of its potential as an anti-infective agent . Additionally, given the versatility of oxadiazoles in the arsenal of drug discovery , there could be potential for further refinement and development of 1,2,4-oxadiazole derivatives for various applications.

properties

IUPAC Name

N'-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-6-4(8-10-2)3(5)7-9/h9H,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZYQAUPWRSUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide

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